molecular formula C10H6ClFN2 B13296663 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Cat. No.: B13296663
M. Wt: 208.62 g/mol
InChI Key: JPVXSPVBUNVDHM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the chlorine and pyridin-4-yl groups.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of metal fluorides such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . The process may also include steps for chlorination and coupling reactions to introduce the pyridin-4-yl group.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products may include derivatives with various substituents replacing the chlorine or fluorine atoms.

    Coupling Reactions: Products typically include biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine is unique due to the combined presence of both chlorine and fluorine substituents, which can significantly influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in various applications compared to compounds with only one substituent.

Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

5-chloro-2-fluoro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H

InChI Key

JPVXSPVBUNVDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)Cl)F

Origin of Product

United States

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